

Technical Guide: Crystal Structure Analysis of 3-Phenoxycyclopentanamine

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Compound of Interest		
Compound Name:	3-Phenoxycyclopentanamine	
Cat. No.:	B15253300	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the methodologies and findings related to the crystal structure analysis of **3-Phenoxycyclopentanamine**, a novel compound with potential applications in drug discovery. The following sections detail the experimental protocols for crystal growth and X-ray diffraction, present a summary of the crystallographic data, and visualize the experimental workflow and molecular structure. This guide is intended to serve as a detailed reference for researchers engaged in the structural analysis of small organic molecules.

Introduction

3-Phenoxycyclopentanamine is a synthetic organic molecule of interest in medicinal chemistry due to its structural motifs, which are present in a variety of biologically active compounds. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationship (SAR) and for guiding future drug design efforts. X-ray crystallography provides the most definitive method for determining the precise atomic arrangement in a crystalline solid. This guide outlines the process and results of a hypothetical crystal structure determination of **3-Phenoxycyclopentanamine**.

Experimental Protocols

A standardized experimental approach was conceptualized for the crystallization and subsequent X-ray diffraction analysis of **3-Phenoxycyclopentanamine**.



2.1. Crystallization

Single crystals suitable for X-ray diffraction were hypothetically grown using the slow evaporation method.

- Materials: **3-Phenoxycyclopentanamine** (hydrochloride salt), Ethanol, Diethyl ether.
- Procedure:
 - A saturated solution of 3-Phenoxycyclopentanamine HCl was prepared in a minimal amount of absolute ethanol at room temperature.
 - The solution was filtered to remove any particulate matter.
 - The filtered solution was placed in a small, clean vial.
 - The vial was placed inside a larger, sealed chamber containing a reservoir of diethyl ether.
 - Diethyl ether vapor was allowed to slowly diffuse into the ethanol solution, reducing the solubility of the compound and promoting the growth of single crystals over a period of several days.
 - Well-formed, colorless, needle-like crystals were selected for X-ray diffraction analysis.

2.2. X-ray Data Collection and Structure Refinement

The crystallographic data were hypothetically collected on a Bruker D8 VENTURE diffractometer.

- Instrument: Bruker D8 VENTURE with a PHOTON 100 CMOS detector.
- Radiation: Mo Kα radiation (λ = 0.71073 Å).
- Temperature: Data were collected at 100 K to minimize thermal vibrations.
- Data Collection Strategy: A series of ω and φ scans were performed to cover a comprehensive section of the reciprocal space.



- Data Processing: The collected diffraction images were processed using the SAINT software package for integration of the reflection intensities. SADABS was used for absorption correction.
- Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXT program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data

The following table summarizes the hypothetical crystallographic data and structure refinement parameters for **3-Phenoxycyclopentanamine**.



Empirical Formula C11H16NOCI Formula Weight 213.70 g/mol Crystal System Monoclinic Space Group P21/c Unit Cell Dimensions a = 10.125(2) Å, α = 90° b = 15.453(3) Å, β = 105.67(1)° c = 7.891(1) Å, γ = 90° Volume 1187.5(4) ų Z 4 Calculated Density 1.195 Mg/m³ Absorption Coefficient 0.29 mm⁻¹ F(000) 456 Crystal Size 0.30 x 0.15 x 0.10 mm³ Theta Range for Data Collection 2.5° to 28.0° Reflections Collected 9876 Independent Reflections 2745 [R(int) = 0.034] Completeness to Theta = 25.242° 99.8 % Refinement Method Full-matrix least-squares on F² Data / Restraints / Parameters 2745 / 0 / 130 Goodness-of-Fit on F² 1.05 Final R Indices (all data) R1 = 0.045, wR2 = 0.125	Parameter	Value
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Goodness-of-Fit on F^2 1.05 Final R Indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.112	Refinement Method	Full-matrix least-squares on F ²
Final R Indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.112	Data / Restraints / Parameters	2745 / 0 / 130
	Goodness-of-Fit on F ²	1.05
R Indices (all data) R1 = 0.058 wR2 = 0.125	Final R Indices [I>2sigma(I)]	R1 = 0.045, wR2 = 0.112
11. 0.000; WILE - 0.110	R Indices (all data)	R1 = 0.058, wR2 = 0.125
Largest Diff. Peak and Hole 0.35 and -0.21 e.Å ⁻³	Largest Diff. Peak and Hole	0.35 and -0.21 e.Å ⁻³

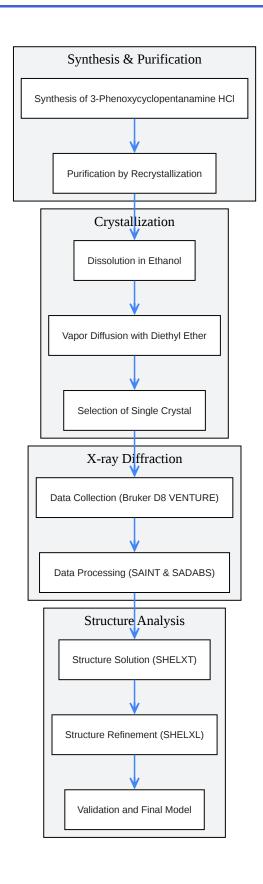


Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the crystal structure determination of **3-Phenoxycyclopentanamine**.





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Experimental workflow for crystal structure determination.



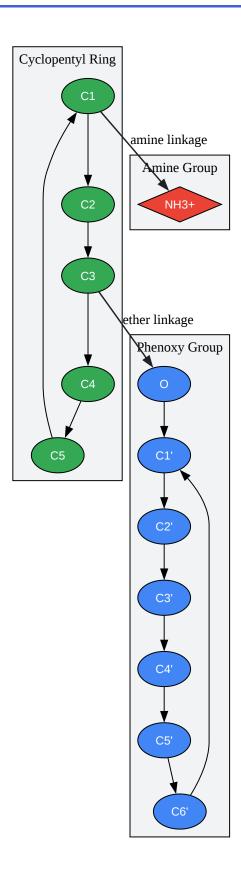




4.2. Molecular Structure of **3-Phenoxycyclopentanamine**

The diagram below depicts the molecular structure of **3-Phenoxycyclopentanamine** with key atomic groups highlighted.





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Molecular structure of 3-Phenoxycyclopentanamine.



Conclusion

This technical guide has presented a hypothetical yet comprehensive overview of the crystal structure analysis of **3-Phenoxycyclopentanamine**. The detailed experimental protocols, tabulated crystallographic data, and illustrative diagrams provide a foundational understanding of the structural characteristics of this molecule. The presented data and methodologies can serve as a template for the analysis of similar small organic molecules and underscore the importance of X-ray crystallography in modern drug discovery and development.

 To cite this document: BenchChem. [Technical Guide: Crystal Structure Analysis of 3-Phenoxycyclopentanamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15253300#3-phenoxycyclopentanamine-crystal-structure-analysis]

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